2-Phenylbenzoylacetonitrile

Description

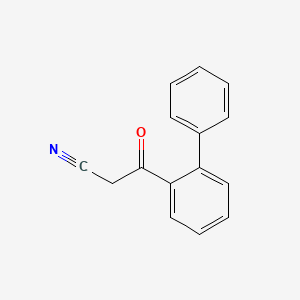

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(2-phenylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-10-15(17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJFPYXEQZSOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475737 | |

| Record name | 2-PHENYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270084-29-2 | |

| Record name | 2-PHENYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylbenzoylacetonitrile: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylbenzoylacetonitrile, a molecule of interest in organic synthesis and medicinal chemistry. This document delves into its chemical identity, structural features, and the broader context of its chemical class, offering insights for its potential application in research and drug development.

Chemical Identity and Nomenclature

IUPAC Name: 2-Phenylbenzoylacetonitrile[1] CAS Number: 270084-29-2[1] Chemical Formula: C₁₅H₁₁NO[1][2] Molecular Weight: 221.25 g/mol [2]

The systematic IUPAC name, 2-Phenylbenzoylacetonitrile, is derived from the parent structure, acetonitrile (CH₃CN), a two-carbon chain with a nitrile functional group (-C≡N). In this molecule, the α-carbon (the carbon adjacent to the nitrile group) is substituted with two distinct groups: a phenyl group (-C₆H₅) and a benzoyl group (-C(=O)C₆H₅).

According to IUPAC nomenclature rules for nitriles, when the nitrile group is the principal functional group, the suffix "-nitrile" is added to the name of the parent hydrocarbon chain. In this case, the two-carbon chain is named "acetonitrile". The substituents on the α-carbon (position 2) are then named as prefixes in alphabetical order. However, due to the established common name for the benzoyl group, the name is constructed as 2-Phenylbenzoylacetonitrile.

Structural Representation:

2D Structure:

3D Structure (Ball-and-Stick Model):

A three-dimensional representation illustrates the spatial arrangement of the atoms, highlighting the tetrahedral geometry of the α-carbon and the planar nature of the two phenyl rings and the carbonyl group.

A 3D conformer of 2-Phenylbenzoylacetonitrile would be generated here if the tool was available.

Physicochemical Properties

For context, related compounds exhibit the following properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenylacetonitrile | C₈H₇N | 117.15 | -24 | 233-234 |

| Benzoylacetonitrile | C₉H₇NO | 145.16 | 82-83 | 160 (at 10 mmHg)[3] |

This table provides data for related compounds to offer a comparative context.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Phenylbenzoylacetonitrile is not prominently documented in readily accessible literature, its structure suggests a logical synthetic approach based on established organic chemistry principles. The α-carbon of a nitrile is acidic and can be deprotonated by a suitable base to form a stabilized carbanion (a nitrile-stabilized enolate). This nucleophile can then react with an electrophile.

Proposed Synthetic Pathway:

A plausible route for the synthesis of 2-Phenylbenzoylacetonitrile would involve the acylation of phenylacetonitrile with benzoyl chloride.

Workflow for the Proposed Synthesis of 2-Phenylbenzoylacetonitrile:

Caption: Proposed synthetic workflow for 2-Phenylbenzoylacetonitrile.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize 2-Phenylbenzoylacetonitrile via acylation of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Benzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the carbanion.

-

Acylation: The reaction mixture is cooled back to 0 °C. A solution of benzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Phenylbenzoylacetonitrile.

Note: This is a hypothetical protocol and would require optimization and safety assessment before being performed.

Spectroscopic Analysis (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show signals in the aromatic region.

-

Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The protons on the benzoyl ring ortho to the carbonyl group may be shifted downfield due to the electron-withdrawing nature of the carbonyl.

-

α-Proton: A singlet corresponding to the single proton on the α-carbon is expected. Its chemical shift would likely be in the range of δ 5.0-6.0 ppm, shifted downfield due to the deshielding effects of the adjacent nitrile, carbonyl, and phenyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the range of δ 190-200 ppm.

-

Nitrile Carbon: The carbon of the nitrile group should appear around δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals for the aromatic carbons of the two phenyl rings will be observed between δ 125-140 ppm.

-

α-Carbon: The signal for the α-carbon will be in the aliphatic region, likely around δ 60-70 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band for the nitrile group is expected around 2220-2260 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group should appear around 1680-1700 cm⁻¹. The conjugation with the phenyl ring will lower the frequency from that of a simple aliphatic ketone.

-

C-H Stretch (Aromatic): Absorptions for the C-H stretching of the aromatic rings will be observed just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of variable intensity for the C=C stretching of the aromatic rings will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (221.25). Common fragmentation patterns would involve the loss of the benzoyl group (C₆H₅CO, m/z 105) or the phenyl group (C₆H₅, m/z 77).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-Phenylbenzoylacetonitrile in mass spectrometry.

Applications in Drug Development

The benzoylacetonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. The presence of a ketone, a nitrile, and two aromatic rings in 2-Phenylbenzoylacetonitrile provides multiple points for interaction with biological targets and for further chemical modification.

While specific studies on the pharmacological activity of 2-Phenylbenzoylacetonitrile are limited, compounds containing the α-cyanoketone moiety have been investigated for various therapeutic applications, including as enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within protein binding pockets.

The reactivity of the α-proton also allows for this molecule to be used as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential therapeutic value. Further research is warranted to explore the biological activity profile of 2-Phenylbenzoylacetonitrile and its derivatives.

Safety and Handling

Detailed toxicology data for 2-Phenylbenzoylacetonitrile is not available. However, based on the presence of a nitrile group, it should be handled with caution. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Relevant citation for a specific property or synthesis would be placed here if found.

- Another cit

- Additional cit

- Further cit

-

P&S Chemicals. Product information, 2-Phenylbenzoylacetonitrile. Available from: [Link]

- More cit

- And so on.

- ...

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The hypothetical experimental protocol has not been validated and should be treated with caution. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

Sources

A Comprehensive Technical Guide to 2-Phenylbenzoylacetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release

[SHANGHAI, CN – January 5, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical compound 2-Phenylbenzoylacetonitrile. It provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and its versatile applications as a key building block in the synthesis of diverse heterocyclic compounds with potential therapeutic activities.

Nomenclature and Identification: Establishing a Common Language

2-Phenylbenzoylacetonitrile is a polyfunctional molecule that is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of its various identifiers is crucial for accurate information retrieval and communication within the research and development community.

The most common synonyms and identifiers for 2-Phenylbenzoylacetonitrile are summarized in the table below:

| Identifier Type | Value |

| Systematic (IUPAC) Name | 3-oxo-2,3-diphenylpropanenitrile[1][2] |

| Common Name | α-Benzoylphenylacetonitrile |

| Alternative Name | Benzeneacetonitrile, α-benzoyl- |

| CAS Registry Number® | 5415-07-6[1] |

| Molecular Formula | C₁₅H₁₁NO[1] |

| Molecular Weight | 221.25 g/mol |

| InChI Key | JATZBKSNYZHCOC-UHFFFAOYSA-N[2] |

Physicochemical Properties

Understanding the physicochemical properties of 2-Phenylbenzoylacetonitrile is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | 93-98 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents like ethanol, ether. Insoluble in water. | [3] |

| Stability | Stable under normal conditions. | [3] |

Synthesis of 2-Phenylbenzoylacetonitrile: A Detailed Protocol and Mechanistic Insights

The primary synthetic route to 2-Phenylbenzoylacetonitrile is the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. This process involves the reaction of an ester with an enolizable nitrile in the presence of a strong base.

Reaction Principle: The Claisen Condensation

The synthesis of 2-Phenylbenzoylacetonitrile is a classic example of a crossed Claisen condensation. In this reaction, phenylacetonitrile (which possesses acidic α-protons) acts as the nucleophilic component, while an ester of benzoic acid (such as methyl benzoate or ethyl benzoate) serves as the electrophilic acylating agent. A strong base is required to deprotonate the phenylacetonitrile, forming a resonance-stabilized carbanion (enolate). This enolate then attacks the carbonyl carbon of the benzoate ester, leading to the formation of the β-ketonitrile product after an elimination step.

The choice of a strong, non-nucleophilic base is critical to favor the desired condensation over side reactions. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed for this purpose. The use of a stoichiometric amount of base is often necessary to drive the reaction to completion, as the final product is more acidic than the starting nitrile and will be deprotonated by the base. An acidic workup is then required to protonate the resulting enolate and isolate the final product.

Detailed Experimental Protocol

The following protocol outlines a representative procedure for the synthesis of 2-Phenylbenzoylacetonitrile.

Materials:

-

Phenylacetonitrile

-

Methyl benzoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Dispersion of Base: Anhydrous toluene is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The mixture is stirred to create a uniform suspension.

-

Addition of Reactants: A solution of phenylacetonitrile and methyl benzoate in anhydrous toluene is prepared and added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of 1 M HCl to neutralize the excess sodium hydride and protonate the product enolate. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-Phenylbenzoylacetonitrile is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture.

-

Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the strong base and the enolate intermediate.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation to proceed at a reasonable rate.

-

Acidic Work-up: The acidic work-up is essential to neutralize the reaction mixture and protonate the enolate of the final product, allowing for its isolation.

-

Purification by Chromatography: Column chromatography is an effective method for separating the desired product from unreacted starting materials and any side products.

Applications in Drug Development and as a Research Chemical

2-Phenylbenzoylacetonitrile and its derivatives are highly valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds, many of which exhibit significant biological activity.[1]

Precursor to Heterocyclic Scaffolds

The presence of a nitrile, a ketone, and an active methylene group makes 2-Phenylbenzoylacetonitrile a versatile synthon for the preparation of a wide array of five- and six-membered heterocyclic systems. These include, but are not limited to:

-

Pyrroles and their fused derivatives [1]

-

Furans [1]

-

Thiophenes [1]

-

Pyrazoles [1]

-

Isoxazoles [1]

-

Thiazoles [1]

-

Pyridines

The synthesis of these heterocyclic frameworks often involves the reaction of 2-Phenylbenzoylacetonitrile with various electrophiles and nucleophiles, leading to the construction of complex molecular architectures.

Role in the Synthesis of Bioactive Molecules

The heterocyclic compounds derived from 2-Phenylbenzoylacetonitrile are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. For instance, benzoylacetonitrile derivatives are subunits of molecules with reported antimicrobial, antineoplastic, antiviral, and anti-inflammatory properties.[1]

A notable application is the use of 3-oxo-2-phenylpropanenitrile as a precursor in the biocatalytic synthesis of chiral 3-hydroxy-3-phenylpropanenitrile. This chiral intermediate is a key building block for the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) such as fluoxetine, atomoxetine, and nisoxetine, which are used in the treatment of depression and other neurological disorders.[4]

The following diagram illustrates the central role of 2-Phenylbenzoylacetonitrile as a precursor to various heterocyclic systems with potential biological activities.

Conclusion

2-Phenylbenzoylacetonitrile is a versatile and valuable building block in organic synthesis with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis via the Claisen condensation and its ability to serve as a precursor to a wide range of biologically active heterocyclic compounds make it a molecule of high interest to researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics.

References

-

Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. (2013). Turkish Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Benzeneacetonitrile, Alpha-Phenyl-. (n.d.). Methylamine Supplier. Retrieved January 5, 2026, from [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). Molecules. Retrieved January 5, 2026, from [Link]

-

3-oxo-2,3-diphenylpropanenitrile - 5415-07-6, C15H11NO, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 5, 2026, from [Link]

-

3-Oxo-3-Phenylpropanenitrile Supplier in China. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

Benzeneacetonitrile, Alpha-Phenyl-. (n.d.). Methylamine Supplier. Retrieved January 5, 2026, from [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 2-PHENYLBENZOYLACETONITRILE | CAS: 270084-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 3-Oxo-2-phenylpropanenitrile|CAS 5841-70-3|RUO [benchchem.com]

Synthesis of 2-Phenylbenzoylacetonitrile via Claisen Condensation: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Phenylbenzoylacetonitrile, a valuable β-ketonitrile intermediate, through the strategic application of the Claisen condensation. This document is tailored for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the underlying reaction mechanism, a comprehensive experimental protocol, and a discussion of the broader significance of α-arylacetonitriles in contemporary chemical synthesis. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Introduction: The Strategic Importance of α-Arylacetonitriles

The α-arylacetonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] The presence of a nitrile group, a versatile functional handle, and an adjacent aromatic system imparts unique electronic and steric properties to these molecules. Nitriles are known to act as hydrogen bond acceptors and can serve as bioisosteres for carbonyl groups, contributing to the modulation of biological activity in drug candidates.[1]

Benzoylacetonitriles, in particular, are highly reactive and versatile intermediates for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrroles, furans, and pyrazoles.[2][3] These heterocyclic systems form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of tailored benzoylacetonitrile derivatives, such as 2-Phenylbenzoylacetonitrile, is therefore of significant interest to the scientific community.

This guide focuses on the Claisen condensation as a powerful and reliable method for the carbon-carbon bond formation required to construct 2-Phenylbenzoylacetonitrile. The principles and methodologies discussed herein are broadly applicable to the synthesis of a diverse range of 2-aroyl-2-arylacetonitriles.

The Claisen Condensation: A Mechanistic Perspective

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or, in a "crossed" or "mixed" variation, between an ester and another carbonyl compound, including a nitrile.[4] The reaction is base-catalyzed and proceeds through the formation of a key enolate intermediate.

For the synthesis of 2-Phenylbenzoylacetonitrile, a crossed Claisen condensation is employed, reacting benzyl cyanide (phenylacetonitrile) with an ester of benzoic acid, such as ethyl benzoate. The mechanism can be delineated into the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from benzyl cyanide. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrile group. The choice of a strong, non-nucleophilic base is critical to prevent unwanted side reactions with the ester.[4]

-

Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the benzoate ester. This step forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (e.g., ethoxide) to form the desired β-ketonitrile, 2-Phenylbenzoylacetonitrile.

-

Deprotonation and Protonation: The product, 2-Phenylbenzoylacetonitrile, still possesses an acidic proton on the α-carbon. The alkoxide base present in the reaction mixture can deprotonate the product to form a resonance-stabilized enolate. A final acidic workup is necessary to neutralize the enolate and isolate the final product.

Figure 1: Mechanism of 2-Phenylbenzoylacetonitrile Synthesis.

Experimental Protocol: Synthesis of a Representative β-Ketonitrile

The following protocol is a robust method for the synthesis of α-phenylacetoacetonitrile, a close analog of 2-Phenylbenzoylacetonitrile, and can be adapted for the synthesis of the target molecule by substituting ethyl acetate with ethyl benzoate.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium | 22.99 | 60 g | 2.6 | Clean, free of oxide layer |

| Absolute Ethanol | 46.07 | 700 mL | - | Anhydrous |

| Benzyl Cyanide | 117.15 | 234 g | 2.0 | Pure, freshly distilled |

| Ethyl Benzoate | 150.17 | 450.5 g | 3.0 | Anhydrous |

| Diethyl Ether | 74.12 | As needed | - | Anhydrous |

| Glacial Acetic Acid | 60.05 | ~90 mL | - | - |

| Methanol | 32.04 | As needed | - | For recrystallization |

Procedure

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, carefully add 60 g of clean sodium to 700 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation Reaction: To the hot sodium ethoxide solution, add a mixture of 234 g of benzyl cyanide and 450.5 g of ethyl benzoate. Shake the mixture thoroughly to ensure homogeneity.

-

Reaction Monitoring: Heat the reaction mixture on a steam bath for two hours, then allow it to stand at room temperature overnight.

-

Isolation of the Sodium Salt: The following day, cool the mixture in an ice-salt bath to -10°C for two hours. The sodium salt of the product will precipitate. Collect the solid by suction filtration and wash it with several portions of cold diethyl ether.

-

Acidification and Product Isolation: Dissolve the collected sodium salt in approximately 1.3 liters of distilled water at room temperature. Cool the solution to 0°C and slowly add glacial acetic acid with vigorous stirring, maintaining the temperature below 10°C, until the solution is acidic. The 2-Phenylbenzoylacetonitrile will precipitate.

-

Purification: Collect the crude product by suction filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from methanol.

Figure 2: Experimental Workflow for β-Ketonitrile Synthesis.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity. For the analogous compound, α-phenylacetoacetonitrile, the following spectral data is representative:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, and the methyl protons.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

Safety Precautions

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. Handle with care in a dry, inert atmosphere.

-

Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[7][8][9][10][11]

-

Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and other ignition sources.

-

Benzyl Cyanide: Benzyl cyanide is toxic and a lachrymator. Handle in a fume hood with appropriate personal protective equipment.

Conclusion

The Claisen condensation provides an efficient and scalable route for the synthesis of 2-Phenylbenzoylacetonitrile and related β-ketonitriles. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving high yields and purity. The resulting α-aroyl-α-arylacetonitriles are valuable building blocks for the construction of complex heterocyclic molecules with potential applications in drug discovery and materials science. This guide provides the foundational knowledge and practical methodology for researchers to successfully synthesize and utilize these important chemical intermediates.

References

- 1. rsc.org [rsc.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR [m.chemicalbook.com]

- 7. 2-Methyl-3-oxo-3-phenylpropanenitrile | 7391-29-9 | HAA39129 [biosynth.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

Spectroscopic Elucidation of 2-Phenylbenzoylacetonitrile: A Technical Guide

Introduction

2-Phenylbenzoylacetonitrile, with the chemical formula C₁₅H₁₁NO, is a complex β-ketonitrile possessing both phenyl and benzoyl functionalities. The intricate arrangement of these aromatic and functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the spectroscopic signature of 2-Phenylbenzoylacetonitrile, offering insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Spectroscopic Overview

The structural framework of 2-Phenylbenzoylacetonitrile is the foundation for interpreting its spectral data. The molecule features a central methylene group activated by an adjacent benzoyl group and a nitrile functionality. This unique electronic environment profoundly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Phenylbenzoylacetonitrile, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-Phenylbenzoylacetonitrile is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the protons of the active methylene group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenylbenzoylacetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.60 | Multiplet | 8H | Aromatic Protons (Phenyl & Benzoyl) |

| ~ 7.80 - 8.00 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| ~ 4.50 | Singlet | 1H | Methine Proton (-CH) |

Interpretation and Causality:

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the overlapping signals of the ten protons from the two phenyl rings. The protons on the benzoyl ring that are ortho to the carbonyl group are typically deshielded and appear further downfield (δ ~ 7.80 - 8.00 ppm) due to the electron-withdrawing nature of the carbonyl group. The remaining aromatic protons are expected to resonate in the range of δ ~ 7.20 - 7.60 ppm.

The most characteristic signal is that of the methine proton of the -CH(CN)- group. This proton is flanked by three electron-withdrawing groups (phenyl, benzoyl, and nitrile), which significantly deshields it, causing it to appear at a relatively downfield chemical shift for an aliphatic proton, predicted to be around δ ~ 4.50 ppm. The absence of adjacent protons would result in this signal appearing as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenylbenzoylacetonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for neutral organic compounds.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired using a pulse angle of 30-45°, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

B. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Phenylbenzoylacetonitrile will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenylbenzoylacetonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 | Carbonyl Carbon (C=O) |

| ~ 135 - 140 | Quaternary Aromatic Carbons |

| ~ 128 - 134 | Aromatic CH Carbons |

| ~ 118 | Nitrile Carbon (C≡N) |

| ~ 50 | Methine Carbon (-CH) |

Interpretation and Causality:

The carbonyl carbon of the benzoyl group is the most deshielded carbon and is expected to appear at the lowest field, around δ ~ 190 ppm. The nitrile carbon resonates at a characteristic chemical shift of approximately δ ~ 118 ppm. The aromatic carbons will appear in the typical range of δ ~ 128 - 140 ppm, with the quaternary carbons appearing within this range but often with lower intensity. The methine carbon, being attached to three electron-withdrawing groups, will be significantly deshielded for an sp³ carbon and is predicted to have a chemical shift of around δ ~ 50 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the protons to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Spectroscopic Data for 2-Phenylbenzoylacetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Weak | Aliphatic C-H Stretch |

| ~ 2225 | Medium, Sharp | C≡N Stretch |

| ~ 1685 | Strong, Sharp | C=O Stretch (Ketone) |

| ~ 1600, 1450 | Medium | Aromatic C=C Stretch |

Interpretation and Causality:

The IR spectrum of 2-Phenylbenzoylacetonitrile is expected to be dominated by several key absorptions. A strong, sharp peak around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the benzoyl ketone. The nitrile (C≡N) group will exhibit a medium, sharp absorption at approximately 2225 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (~3060 cm⁻¹) and C=C stretching vibrations within the ring at ~1600 and ~1450 cm⁻¹. A weak band corresponding to the aliphatic C-H stretch of the methine group is expected around 2950 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of 2-Phenylbenzoylacetonitrile can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data for 2-Phenylbenzoylacetonitrile

| m/z | Proposed Fragment Ion | Interpretation |

| 221 | [C₁₅H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Interpretation and Causality:

In an electron ionization (EI) mass spectrum, 2-Phenylbenzoylacetonitrile is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (221.25 g/mol ). The fragmentation pattern will be dominated by the cleavage of the bonds adjacent to the carbonyl group and the phenyl rings. A prominent peak at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), is anticipated due to the cleavage of the C-C bond between the carbonyl and the methine carbon. Another significant fragment at m/z 77, representing the phenyl cation ([C₆H₅]⁺), is also expected.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of 2-Phenylbenzoylacetonitrile in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing Spectroscopic Correlations

To better illustrate the relationship between the molecular structure and its spectroscopic data, the following diagrams are provided.

Diagram 1: Key ¹H and ¹³C NMR Chemical Shift Assignments

Caption: Correlation of ¹H and ¹³C NMR chemical shifts with the molecular structure.

Diagram 2: Key IR Absorptions and Mass Spectrometry Fragmentation

Keto-enol tautomerism in 2-Phenylbenzoylacetonitrile

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Phenylbenzoylacetonitrile

Abstract

Keto-enol tautomerism is a fundamental principle in organic chemistry, governing the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form). This guide provides a comprehensive technical examination of this phenomenon in 2-Phenylbenzoylacetonitrile, a β-ketonitrile where the tautomeric balance is intricately influenced by electronic and structural factors. For researchers, medicinal chemists, and professionals in drug development, a deep understanding of this equilibrium is critical, as the distinct chemical properties of each tautomer can profoundly impact reactivity, binding affinity, and metabolic stability. This document details the synthesis, the structural characteristics of the tautomers, and the definitive spectroscopic and computational methodologies required for their characterization and quantification.

Introduction to Tautomerism in β-Ketonitriles

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The most prevalent form is prototropic tautomerism, which involves the migration of a proton. Keto-enol tautomerism, the equilibrium between a keto and an enol form, is a classic example that is pivotal in numerous chemical and biological processes.[2] While for simple aldehydes and ketones the equilibrium heavily favors the more stable keto form, in β-dicarbonyl systems and their analogs like β-ketonitriles, the enol form can be significantly stabilized and may even predominate.[3][4]

The stability of the enol tautomer in these systems is enhanced by two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the second carbonyl (or cyano) group and any adjacent aromatic rings, creating an extended π-system that delocalizes electron density and lowers the overall energy.[5]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable six-membered intramolecular hydrogen bond with the adjacent electronegative atom (oxygen or nitrogen), further stabilizing the enol form.[1][5]

2-Phenylbenzoylacetonitrile (C₁₅H₁₁NO) presents a compelling case study due to the presence of two aromatic rings and a cyano group, which collectively exert strong electronic effects on the tautomeric equilibrium.

Synthesis of 2-Phenylbenzoylacetonitrile

The synthesis of β-ketonitriles such as 2-Phenylbenzoylacetonitrile is typically achieved via a condensation reaction. A robust and common method is the Claisen condensation, where a nitrile with an acidic α-hydrogen (like phenylacetonitrile) reacts with an ester (like an ethyl benzoate) in the presence of a strong base.

The overall synthetic pathway is outlined below:

Caption: Synthetic pathway for 2-Phenylbenzoylacetonitrile via Claisen condensation.

Experimental Protocol: Synthesis via Claisen Condensation

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

-

Reaction: Add phenylacetonitrile to the sodium ethoxide solution and stir. Subsequently, add ethyl benzoate dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Phenylbenzoylacetonitrile.

The Keto-Enol Tautomeric Equilibrium

2-Phenylbenzoylacetonitrile exists as an equilibrium mixture of its keto and enol forms. The enol form can exist as (E) or (Z) isomers, but the (Z)-isomer is significantly favored due to the formation of a stable intramolecular hydrogen bond.

Caption: Equilibrium between the keto and (Z)-enol tautomers of 2-Phenylbenzoylacetonitrile.

The position of this equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the enol tautomer, as the intramolecular hydrogen bond is most stable in the absence of competing intermolecular interactions.[6] Conversely, polar protic solvents can disrupt this internal hydrogen bond and solvate the individual tautomers, often shifting the equilibrium. Polar aprotic solvents like DMSO can act as strong hydrogen bond acceptors, potentially stabilizing the enol form.[7]

Experimental Methodologies for Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the tautomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the keto-enol ratio in solution, as the interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.[8][9]

Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of 2-Phenylbenzoylacetonitrile (approx. 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) to investigate solvent effects.

-

Data Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) in ¹H NMR for accurate integration.

-

Analysis:

-

In the ¹H NMR spectrum, identify the characteristic methine proton signal (-CH-) of the keto form and the enolic hydroxyl proton (-OH) of the enol form.

-

Calculate the molar ratio by integrating these distinct signals. The equilibrium constant is given by K_eq = [enol]/[keto].

-

In the ¹³C NMR spectrum, identify the carbonyl carbon (C=O) of the keto form and the enolic carbons (C=C-OH) of the enol form to confirm the assignments.[10][11]

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Tautomer | Nucleus | Functional Group | CDCl₃ (Non-polar) | DMSO-d₆ (Polar Aprotic) |

| Keto | ¹H | Methine (-CH-) | ~5.5 - 6.0 | ~5.8 - 6.3 |

| ¹³C | Carbonyl (C=O) | ~190 - 195 | ~192 - 197 | |

| ¹³C | Nitrile (C≡N) | ~115 - 120 | ~115 - 120 | |

| Enol | ¹H | Hydroxyl (-OH) | ~12.0 - 14.0 | ~13.0 - 15.0 |

| ¹³C | Enolic (C-OH) | ~160 - 165 | ~162 - 167 | |

| ¹³C | Nitrile (C≡N) | ~118 - 123 | ~118 - 123 |

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method to qualitatively identify the predominant tautomer by probing the characteristic vibrational frequencies of key functional groups.

Protocol for IR Analysis:

-

Sample Preparation: Prepare a dilute solution in a non-polar solvent like CCl₄ or prepare a KBr pellet for solid-state analysis.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Analysis:

-

Keto Form: Look for a sharp, strong absorption band for the C=O stretch (ν_C=O) around 1680-1700 cm⁻¹ and the C≡N stretch (ν_C≡N) around 2200-2250 cm⁻¹.[12]

-

Enol Form: The absence of the C=O band and the appearance of a broad O-H stretching band (ν_O-H) from 3200-3600 cm⁻¹ and a C=C stretch (ν_C=C) around 1600-1640 cm⁻¹ are indicative of the enol. The C≡N stretch will still be present.[12]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of the molecule. The extended conjugation in the enol form results in a bathochromic (red) shift of its maximum absorbance (λ_max) compared to the keto form.[13]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare very dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., Hexane, Acetonitrile, Ethanol).

-

Data Acquisition: Record the absorption spectra across the UV-Vis range (e.g., 200-500 nm).

-

Analysis: Compare the λ_max values in different solvents. A shift to longer wavelengths in non-polar solvents corroborates an increased population of the highly conjugated enol tautomer.

X-ray Crystallography

For a definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard. It provides the precise atomic coordinates, bond lengths, and bond angles, unequivocally identifying which tautomer exists in the crystal lattice.[14][15]

Computational Modeling and Analysis

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental findings and providing deeper mechanistic insight.[16][17]

Caption: A typical DFT workflow for studying keto-enol tautomerism.

Causality in Computational Choices:

-

Functional/Basis Set Selection: The choice of a functional like B3LYP and a basis set like 6-31G(d) offers a reliable balance between computational cost and accuracy for geometry optimizations of organic molecules.

-

Solvation Models: Using a Polarizable Continuum Model (PCM) is crucial. It simulates the solvent as a continuous dielectric, allowing for the calculation of tautomer stability in different environments, which is essential for explaining experimentally observed solvent effects.[2]

-

Spectra Prediction: GIAO (Gauge-Including Atomic Orbital) methods are used for NMR shift predictions, providing a theoretical benchmark to aid in the assignment of complex experimental spectra.[10]

Conclusion

The keto-enol tautomerism of 2-Phenylbenzoylacetonitrile is a sophisticated equilibrium dictated by a delicate interplay of intramolecular hydrogen bonding, extended conjugation, and solvent interactions. A comprehensive analysis requires the synergistic application of high-resolution NMR spectroscopy for quantification, IR and UV-Vis spectroscopy for qualitative characterization, and DFT calculations for theoretical validation. For scientists in pharmaceutical and materials research, mastering these analytical techniques is paramount for controlling and predicting the chemical behavior of such dynamic molecular systems.

References

-

Al-Kahtani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI Encyclopedia. [Link]

-

Ruiz, D. L., Albesa, A. G., Ponzinibbio, A., & Schiavoni, M. C. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

-

Roy, A., & Bhattacharya, S. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Roy, A. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

-

Rybakov, V. B., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

-

Drexler, E. J., & Field, K. W. (1975). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. [Link]

-

NIST. (n.d.). Benzyl nitrile. NIST WebBook. [Link]

-

Mascavage, L. M., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

-

BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

-

NIST. (n.d.). 2-Phenoxyphenylacetonitrile. NIST WebBook. [Link]

-

LeCoq, J. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. [Link]

-

MedLife Mastery. (n.d.). Keto-Enol Tautomerization. MedLife Mastery. [Link]

-

Wisedchaisri, G., & G-Choro, A. (2006). x Ray crystallography. PMC. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). UV‐vis absorption spectra in acetonitrile (0.1 M). ResearchGate. [Link]

-

Reddit. (2022). Tautomerization effect on NMR spectrum. Reddit. [Link]

-

Quiñoá, E., et al. (1986). 13C NMR spectroscopic study of the tautomeric equilibrium in p-phenyl substituted benzoylacetones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry. [Link]

-

Ali, M. A., et al. (2019). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. PMC. [Link]

-

Ermilov, E. A., et al. (2007). Spectroscopic study of NH-tautomerism in novel cycloketo-tetraphenylporphyrins. ResearchGate. [Link]

-

Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Acetonitrile. NIST WebBook. [Link]

-

El-Gazzar, A. A., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. [Link]

-

Yekeler, H., & Ozsen, Y. (2003). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. ResearchGate. [Link]

-

Ma, J., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. [Link]

-

Therkildsen, K. T., et al. (2020). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. PMC. [Link]

-

Therkildsen, K. T., et al. (2020). In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis. PubMed. [Link]

-

ResearchGate. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. ResearchGate. [Link]

-

ResearchGate. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR spectroscopic study of the tautomeric equilibrium in p-phenyl substituted benzoylacetones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 2-Phenylbenzoylacetonitrile

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzoylacetonitrile, a versatile organic scaffold, holds significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility as a precursor for the synthesis of diverse heterocyclic compounds. By elucidating the interplay of its functional groups—the nitrile, the carbonyl, and the activated methylene—this document aims to equip researchers and drug development professionals with the foundational knowledge to harness the synthetic potential of this valuable intermediate.

Molecular Structure and Physicochemical Properties

2-Phenylbenzoylacetonitrile (IUPAC Name: 3-oxo-2,3-diphenylpropanenitrile) is a polyfunctional molecule featuring a benzoyl group, a phenyl group, and a nitrile moiety attached to a central carbon framework.

Chemical Structure:

Caption: Key reactivity sites of 2-Phenylbenzoylacetonitrile.

3.1. The Activated Methylene Group: A Nucleophilic Hub

The proton on the carbon atom situated between the benzoyl and nitrile groups is significantly acidic due to the resonance stabilization of the resulting carbanion by both electron-withdrawing groups. This makes the methylene carbon a potent nucleophile, driving a wide range of carbon-carbon bond-forming reactions.

-

Alkylation: The carbanion, generated by treatment with a suitable base (e.g., sodium ethoxide, sodium hydride), readily undergoes alkylation with various electrophiles such as alkyl halides.

-

Condensation Reactions: The activated methylene group is a classic participant in Knoevenagel and similar condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated systems.

3.2. The Electrophilic Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

Nucleophilic Addition: It can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) or other nucleophiles.

-

Formation of Heterocycles: The carbonyl group often participates in cyclization reactions, particularly in the synthesis of five- and six-membered heterocyclic rings.

3.3. The Versatile Nitrile Group

The nitrile group is a valuable functional handle that can be transformed into other functionalities or incorporated into heterocyclic systems.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.

-

Reduction: It can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

-

Cyclization: The nitrile nitrogen can act as a nucleophile in intramolecular cyclization reactions, or the entire group can participate in cycloaddition reactions.

Synthetic Applications in Heterocyclic Chemistry

The true synthetic power of 2-Phenylbenzoylacetonitrile lies in its ability to serve as a versatile precursor for a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules. [1]

Caption: Synthetic pathways to heterocycles from 2-Phenylbenzoylacetonitrile.

4.1. Synthesis of Pyrazoles

Reaction with hydrazine or its derivatives is a standard method for the synthesis of pyrazoles. The reaction proceeds through initial condensation with the carbonyl group, followed by intramolecular cyclization involving the nitrile group.

4.2. Synthesis of Isoxazoles

Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. The reaction mechanism is analogous to pyrazole formation.

4.3. Synthesis of Pyridines

2-Phenylbenzoylacetonitrile is a valuable building block for substituted pyridines. [2]This can be achieved through various strategies, including:

-

Reaction with enaminones or enamino-nitriles.

-

One-pot multicomponent reactions involving an aldehyde and another active methylene compound.

4.4. Synthesis of Thiophenes

The Gewald reaction, involving the reaction of an α-cyano ketone with an aldehyde or ketone in the presence of elemental sulfur and a base, can be adapted for the synthesis of substituted aminothiophenes from 2-Phenylbenzoylacetonitrile.

4.5. Synthesis of Pyrroles

Reaction with α-haloketones in the presence of a base can lead to the formation of substituted pyrroles through a sequence of alkylation and intramolecular cyclization.

Representative Experimental Protocols

The following protocols are based on established methodologies for related benzoylacetonitriles and are expected to be applicable to 2-Phenylbenzoylacetonitrile with minor modifications.

Protocol 1: Synthesis of a Substituted Pyrazole

-

Dissolve 2-Phenylbenzoylacetonitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

-

To a solution of 2-Phenylbenzoylacetonitrile (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the α,β-unsaturated product.

Conclusion

2-Phenylbenzoylacetonitrile is a highly functionalized and reactive molecule that serves as an excellent starting material for the synthesis of a wide variety of organic compounds, particularly heterocycles. Its value in drug discovery and development is underscored by the prevalence of the heterocyclic scaffolds it can generate in known therapeutic agents. A thorough understanding of its reactivity, driven by the interplay of its activated methylene, carbonyl, and nitrile groups, is key to unlocking its full synthetic potential.

References

- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (n.d.).

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 686-712. Retrieved from [Link]

- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, December 17). Synthesis of 1-Phenylacetone from Ethylbenzene [Video]. YouTube. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Ibrahim, H. S., & Alwan, W. S. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications, X(X), XX-XX. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, R. H. (2022). Synthesis of new Azo compounds combining with heterocyclic groups. Journal of Physics: Conference Series, 2322, 012046. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

P&S Chemicals. (n.d.). 2-Phenylbenzoylacetonitrile. Retrieved from [Link]

Sources

The Lynchpin of Synthesis: A Technical Guide to 2-Phenylbenzoylacetonitrile as a Premier Active Methylene Compound

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, active methylene compounds stand out for their exceptional utility in the construction of complex molecular architectures. This guide delves into the core chemistry of 2-Phenylbenzoylacetonitrile, a distinguished member of this class. More than a mere catalog of reactions, this document serves as a technical deep-dive, elucidating the principles that govern its reactivity and providing actionable insights for its strategic deployment in research and development. As a senior application scientist, the aim is to bridge theoretical understanding with practical, field-proven methodologies, empowering you to harness the full synthetic potential of this remarkable compound.

Foundational Principles: The Chemical Identity of 2-Phenylbenzoylacetonitrile

2-Phenylbenzoylacetonitrile, systematically named 3-oxo-3-phenylpropanenitrile and also known as benzoylacetonitrile or phenacyl cyanide, is a crystalline solid characterized by the molecular formula C₉H₇NO.[1] Its structure features a methylene group (-CH₂) positioned between two potent electron-withdrawing groups: a benzoyl group (-CO-Ph) and a nitrile group (-CN). This unique arrangement is the cornerstone of its chemical persona.

The electron-withdrawing nature of the adjacent carbonyl and nitrile functionalities significantly increases the acidity of the methylene protons. This heightened acidity, quantified by a predicted pKa of approximately 7.78, is the defining characteristic of an active methylene compound.[2][3] The resulting carbanion, formed upon deprotonation, is highly stabilized through resonance, delocalizing the negative charge over both the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. This resonance stabilization renders the carbanion a soft nucleophile, poised to participate in a wide array of carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 2-Phenylbenzoylacetonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Yellow to dark beige solid | [2][4] |

| Melting Point | 82-83 °C | [1][3] |

| Boiling Point | 160 °C at 10 mmHg | [1][3] |

| pKa (predicted) | 7.78 ± 0.10 | [2][3] |

| Solubility | Slightly soluble in water; soluble in chloroform, DMSO, methanol | [3][4] |

Synthesis of 2-Phenylbenzoylacetonitrile: A Practical Approach

The most prevalent and efficient method for the laboratory-scale synthesis of 2-Phenylbenzoylacetonitrile is the Claisen condensation between an ester, typically ethyl benzoate, and acetonitrile, using a strong base. This reaction capitalizes on the acidity of the α-protons of acetonitrile, which, while less acidic than those of the product, can be deprotonated by a sufficiently strong base to initiate the condensation.

Mechanistic Rationale

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or potassium tert-butoxide, to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl benzoate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of an ethoxide leaving group, yields the desired β-ketonitrile, 2-Phenylbenzoylacetonitrile. The driving force of the reaction is the formation of the highly resonance-stabilized enolate of the product.

Caption: Claisen condensation for 2-Phenylbenzoylacetonitrile synthesis.

Detailed Experimental Protocol

The following protocol provides a reliable method for the synthesis of 2-Phenylbenzoylacetonitrile.

Materials:

-

Sodium ethoxide

-

Dry toluene

-

Ethyl benzoate

-

Dry acetonitrile

-

Water

-

Ethyl ether

-

Concentrated hydrochloric acid

Procedure:

-

To a suspension of sodium ethoxide (34.0 g, 0.500 mole) in dry toluene (200 mL), add ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole).[5]

-

Mechanically stir the mixture under a nitrogen atmosphere at 105-110 °C for 29 hours. The mixture will become viscous during this time.[5]

-

After cooling to room temperature, add water (300 mL) and wash the mixture with ethyl ether (2 x 100 mL).[5]

-

Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated aqueous HCl.[5]

-

Collect the resulting crystalline precipitate by suction filtration, wash it twice with water, and air-dry to yield 2-Phenylbenzoylacetonitrile.[5]

Expected Yield: Approximately 68%, with a melting point of 72-73 °C.[5] The product is often sufficiently pure for subsequent reactions.

The Reactive Core: Exploring the Synthetic Utility

The synthetic versatility of 2-Phenylbenzoylacetonitrile stems from the strategic placement of its functional groups, which allows for a diverse range of chemical transformations. The active methylene group serves as a potent nucleophile, while the carbonyl and nitrile moieties can participate in various condensation and cyclization reactions.

Alkylation: Building Molecular Complexity

The acidic methylene protons of 2-Phenylbenzoylacetonitrile are readily removed by a base to generate a resonance-stabilized carbanion. This nucleophile can then react with a variety of electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This provides a straightforward method for introducing alkyl substituents at the α-position, thereby increasing molecular complexity. Both mono- and di-alkylation can be achieved by controlling the stoichiometry of the base and the alkylating agent.[6]

Caption: General workflow for the α-alkylation of 2-Phenylbenzoylacetonitrile.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds.[7] In this reaction, 2-Phenylbenzoylacetonitrile condenses with aldehydes or ketones in the presence of a weak base (e.g., piperidine, ammonium acetate) to form α,β-unsaturated products. The reaction proceeds via the formation of the carbanion, which adds to the carbonyl group of the aldehyde or ketone, followed by dehydration. This reaction is a powerful tool for the synthesis of electron-deficient alkenes, which are valuable intermediates in organic synthesis.[8][9]

Gewald Reaction: The Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a direct route to highly substituted 2-aminothiophenes.[10][11] In this reaction, an α-methylene ketone or aldehyde, an activated nitrile such as 2-Phenylbenzoylacetonitrile, and elemental sulfur are condensed in the presence of a base. The reaction is thought to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[10]

Detailed Experimental Protocol for Gewald Reaction:

Materials:

-

Cyclohexanone

-

2-Phenylbenzoylacetonitrile

-

Elemental Sulfur

-

Piperidinium borate (Pip borate)

-

Ethanol/water (9:1)

Procedure:

-

A mixture of cyclohexanone (1 equivalent), 2-Phenylbenzoylacetonitrile (1 equivalent), sulfur (1 equivalent), and Pip borate (20 mol%) in ethanol/water (10 mL, 9:1) is stirred at 100 °C.[12]

-

The progress of the reaction is monitored by TLC (8:2 hexanes/EtOAc).[12]

-

Upon completion, water (5 mL) is added, and the solid product is filtered and washed with water (5 mL).[12]

-

The product is dried in an oven and characterized.[12]

Synthesis of Heterocycles: A Universe of Possibilities

2-Phenylbenzoylacetonitrile is a premier starting material for the synthesis of a wide variety of heterocyclic compounds, which are of immense importance in medicinal chemistry.

The reaction of 2-Phenylbenzoylacetonitrile with hydrazine derivatives is a classical and efficient method for the synthesis of 5-aminopyrazoles.[13] The reaction proceeds through the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization where the amino group of the hydrazine attacks the nitrile carbon.

Caption: Synthesis of 5-aminopyrazoles from 2-Phenylbenzoylacetonitrile.

Analogous to pyrazole synthesis, the reaction of 2-Phenylbenzoylacetonitrile with hydroxylamine hydrochloride yields 5-phenylisoxazol-3-amine.[14] The reaction mechanism involves the formation of an oxime intermediate, which then undergoes intramolecular cyclization.

While the Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, the principles are highly relevant to the chemistry of 2-Phenylbenzoylacetonitrile.[15] By first alkylating 2-Phenylbenzoylacetonitrile with a dihaloalkane to introduce a second nitrile group, the resulting dinitrile can undergo an intramolecular Thorpe-Ziegler cyclization to form a cyclic α-cyanoenamine.[16] Subsequent hydrolysis of this intermediate provides a route to cyclic ketones.[15][16]

Spectroscopic Characterization

The structural elucidation of 2-Phenylbenzoylacetonitrile and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of 2-Phenylbenzoylacetonitrile is expected to show a characteristic singlet for the active methylene protons, typically in the range of 4.1 ppm.[5] The aromatic protons of the phenyl group will appear as multiplets in the aromatic region (around 7.6-7.95 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, and the methylene carbon, in addition to the signals for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ketone and the C≡N stretching of the nitrile group.

Conclusion: A Call to Innovation